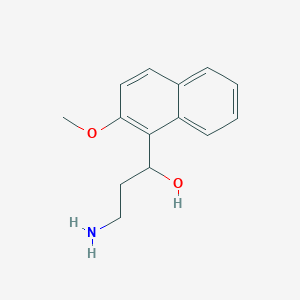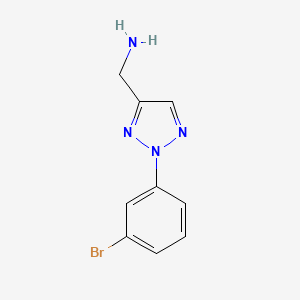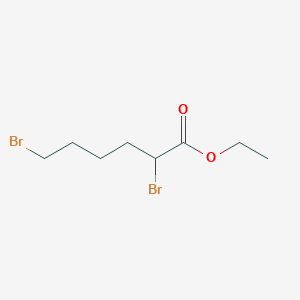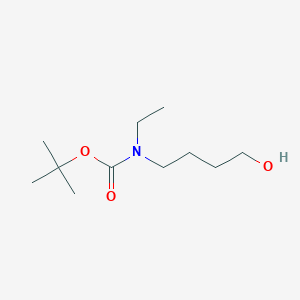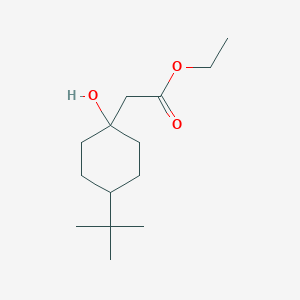
Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H26O3. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a tert-butyl group and a hydroxy group, along with an ethyl acetate moiety. It is commonly used in various industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate typically involves the esterification of 4-tert-butylcyclohexanol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous mixing of 4-tert-butylcyclohexanol and ethyl acetate in the presence of an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
作用机制
The mechanism of action of Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The hydroxy group in the cyclohexyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with various cellular pathways.
相似化合物的比较
Ethyl acetate: A simple ester with a similar ethyl acetate moiety but lacks the cyclohexyl ring and tert-butyl group.
4-tert-Butylcyclohexanol: Shares the cyclohexyl ring and tert-butyl group but lacks the ester functionality.
Methyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
属性
分子式 |
C14H26O3 |
|---|---|
分子量 |
242.35 g/mol |
IUPAC 名称 |
ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C14H26O3/c1-5-17-12(15)10-14(16)8-6-11(7-9-14)13(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI 键 |
YDVCUHFJQXRIFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCC(CC1)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
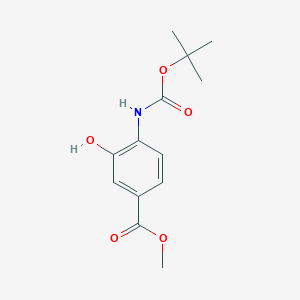

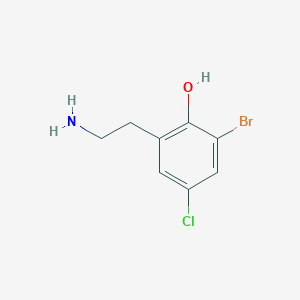
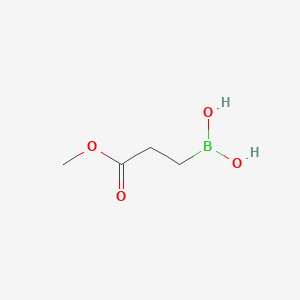
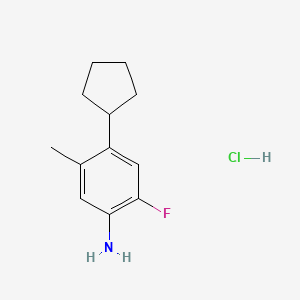
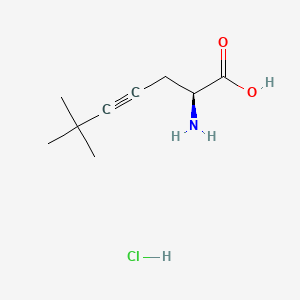
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)
